An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Chromonar Hydrochloride
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Chromonar Hydrochloride
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
Chromonar hydrochloride, known chemically as carbocromen, is a coumarin derivative once utilized clinically as a coronary vasodilator for the management of ischemic heart disease.[1][2] Despite its historical use, the compound has largely been superseded by newer agents, primarily due to certain pharmacokinetic limitations, including a short biological half-life and poor oral bioavailability.[1] However, a renewed scientific interest has emerged, focusing on the potential to re-engineer Chromonar to enhance its therapeutic profile, particularly for conditions like Ischemia with No Obstructive Coronary Artery Disease (INOCA), a significant cause of cardiac morbidity, especially in women.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Chromonar hydrochloride. It is designed to serve as a foundational resource for researchers and drug development professionals, offering both a synthesis of existing knowledge and a framework for future preclinical investigation. The guide details the compound's mechanism of action, its metabolic profile, and provides field-proven, step-by-step methodologies for conducting rigorous in vivo PK/PD studies, from animal model selection to bioanalytical quantification.
Introduction: The Scientific Rationale for Re-evaluating Chromonar Hydrochloride
Chromonar hydrochloride belongs to the coumarin class of compounds and was historically valued for its relatively specific vasodilatory action on the coronary arteries.[1][3] This specificity is advantageous as it minimizes systemic hemodynamic effects, such as significant changes in heart rate or mean aortic pressure, which can be a limiting factor for other vasodilators like dipyridamole.[4] Clinical investigations in the past demonstrated its efficacy in alleviating ischemic pain in patients with myocardial infarction, superior to papaverine in some respects, and with a favorable side-effect profile.[3]
The primary obstacle to its broader clinical application was its pharmacokinetic profile, characterized by poor oral absorption and a short duration of action.[1] In the modern drug development landscape, these are precisely the types of challenges that can be addressed through advanced formulation strategies or chemical modification. The unique specificity of Chromonar for the coronary vasculature makes it an attractive scaffold for developing novel therapies for complex ischemic syndromes such as INOCA, where dysfunction of the small coronary vessels is a key pathological feature.[1]
This guide aims to consolidate the available data on Chromonar and to provide the technical framework necessary to rigorously evaluate its properties in vivo, thereby enabling a new generation of research into this promising, albeit historically overlooked, therapeutic agent.
Pharmacodynamics: The Mechanism of Coronary Vasodilation
The primary pharmacodynamic effect of Chromonar hydrochloride is the relaxation of vascular smooth muscle, leading to an increase in the diameter of coronary blood vessels and enhanced blood flow to the myocardium.[1]
Proposed Molecular Mechanism of Action
The vasodilatory effect of Chromonar is believed to be mediated primarily through the inhibition of calcium influx into vascular smooth muscle cells.[5] Calcium ions (Ca²⁺) are critical second messengers in the signaling cascade that leads to muscle contraction.[6] By blocking L-type voltage-gated calcium channels, Chromonar reduces the intracellular concentration of free Ca²⁺, thereby preventing the activation of calmodulin and myosin light-chain kinase, which are essential for the phosphorylation of myosin and subsequent cross-bridge cycling with actin that constitutes muscle contraction.[6][7] This leads to smooth muscle relaxation and vasodilation.
Some evidence also suggests that Chromonar may have an effect on "slow membrane currents" and can counteract the effects of certain calcium channel blockers, although it does not appear to act as a direct calcium agonist.[8] Additionally, anti-platelet aggregatory effects have been reported, which could contribute to its overall cardiovascular benefits by preventing thrombus formation.[5]
A key characteristic of Chromonar's pharmacodynamic profile is its ability to induce significant coronary vasodilation without concurrently increasing myocardial oxygen consumption, a distinct advantage over some other vasodilators.[4]
Figure 1: Proposed signaling pathway for Chromonar hydrochloride-induced vasodilation.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The primary limitation of Chromonar hydrochloride is its pharmacokinetic profile, which is not ideal for chronic oral therapy without modification.
Absorption and Bioavailability
Chromonar exhibits poor and variable absorption from the gastrointestinal tract, leading to low oral bioavailability.[1] This necessitates higher oral doses to achieve therapeutic plasma concentrations, which can increase the risk of off-target effects and inter-patient variability.
Distribution
As a lipophilic molecule, Chromonar is expected to have a volume of distribution greater than total body water, indicating distribution into tissues. However, specific data on plasma protein binding and tissue distribution are not well-documented in publicly available literature.
Metabolism
The precise metabolic fate of Chromonar has not been extensively characterized. As a coumarin derivative, it is plausible that it undergoes hepatic metabolism, potentially involving cytochrome P450 (CYP) enzymes.[5] Identifying the specific CYP isozymes responsible for its metabolism is a critical step in modern drug development to predict potential drug-drug interactions.[9] An in vivo metabolism study would be required to identify major metabolites and elucidate the primary clearance pathways.
Excretion
The routes of excretion (renal vs. fecal) for Chromonar and its metabolites have not been definitively established.
Summary of Pharmacokinetic Parameters
| Parameter | Symbol | Hypothetical Value (Dog Model) | Significance |
| Time to Max Concentration (Oral) | Tmax | 1.5 hr | Indicates the rate of absorption.[10] |
| Max Plasma Concentration (Oral) | Cmax | 150 ng/mL | The peak plasma concentration achieved after oral dosing.[10] |
| Area Under the Curve (Oral) | AUC(0-inf) | 600 ng·hr/mL | Represents total drug exposure over time.[11] |
| Biological Half-life | t½ | 2.5 hr | Time for plasma concentration to decrease by half; indicates short duration of action.[11] |
| Apparent Volume of Distribution | Vd | 3.5 L/kg | A high Vd suggests significant distribution into tissues.[12] |
| Systemic Clearance | CL | 1.0 L/hr/kg | The volume of plasma cleared of the drug per unit time.[13] |
| Oral Bioavailability | F | < 20% | The fraction of the oral dose that reaches systemic circulation, indicating poor absorption.[11] |
Methodologies for In Vivo Pharmacokinetic and Pharmacodynamic Assessment
To thoroughly re-evaluate Chromonar hydrochloride, a series of well-designed in vivo studies are necessary. The following protocols are presented as a robust framework for such investigations, grounded in established practices for cardiovascular drug development.[14][15]
In Vivo Pharmacokinetic (PK) Study Protocol
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL, F) of Chromonar hydrochloride following intravenous and oral administration in a relevant preclinical species.
Experimental Model: Beagle dogs (n=6, male, 9-12 kg). The dog is a commonly used non-rodent species for cardiovascular studies due to its physiological similarities to humans.[14]
Workflow Diagram:
Figure 2: Experimental workflow for a crossover design in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Acclimation & Preparation: Acclimate dogs to the study environment for at least 7 days. Fast animals overnight prior to dosing but allow free access to water. Place an intravenous catheter in the cephalic vein for drug administration and blood sampling.
-
Intravenous Dosing (Phase 1): Administer a single bolus dose of Chromonar hydrochloride (1 mg/kg) intravenously over 1 minute.
-
Blood Sampling (IV): Collect approximately 2 mL of blood into K2EDTA tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Washout Period: Allow a 7-day washout period between dosing phases to ensure complete elimination of the drug.
-
Oral Dosing (Phase 2): Administer a single oral dose of Chromonar hydrochloride (5 mg/kg) via gavage.
-
Blood Sampling (Oral): Collect blood samples at pre-dose (0) and at 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Chromonar in plasma.[1][4]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[16]
In Vivo Pharmacodynamic (PD) Study Protocol
Objective: To quantify the coronary vasodilator effect of Chromonar hydrochloride and assess its impact on systemic hemodynamics.
Experimental Model: Anesthetized, open-chest Beagle dogs (n=5, male, 10-14 kg). This model allows for direct measurement of coronary blood flow and vessel diameter.[8][14]
Step-by-Step Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the dog (e.g., with sodium pentobarbital), intubate, and ventilate mechanically. Perform a left thoracotomy to expose the heart.
-
Instrumentation:
-
Place a catheter in the femoral artery to monitor mean arterial pressure (MAP).
-
Place a catheter in the femoral vein for drug infusion.
-
Implant an electromagnetic or ultrasonic flow probe around the left circumflex coronary artery (LCX) to measure coronary blood flow (CBF).[8]
-
Optionally, use sonomicrometry crystals on the epicardial surface of the LCX to measure coronary artery diameter (CAD).
-
Insert a catheter into the left ventricle to measure left ventricular pressure (LVP) and its first derivative (LV dP/dt), an index of contractility.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are steady.
-
Dose-Response Assessment:
-
Record baseline hemodynamic data for 15 minutes.
-
Administer Chromonar hydrochloride via intravenous infusion at escalating doses (e.g., 0.01, 0.05, 0.1, 0.25 mg/kg/min), with each infusion lasting 10 minutes.[17]
-
Continuously record MAP, CBF, CAD, LVP, and LV dP/dt throughout the infusion period.
-
-
Data Analysis:
-
Calculate Coronary Vascular Resistance (CVR) as MAP / CBF.
-
Express changes in CBF, CAD, and CVR as a percentage change from baseline for each dose.
-
Construct dose-response curves to determine the potency (ED₅₀) and efficacy (Emax) of Chromonar as a coronary vasodilator.
-
Bioanalytical Protocol: LC-MS/MS Quantification
Objective: To accurately quantify Chromonar hydrochloride concentrations in plasma samples.
Methodology:
-
Sample Preparation: Use protein precipitation. To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of Chromonar). Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Chromatography: Inject the supernatant onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific parent-to-daughter ion transitions for Chromonar and the internal standard using Multiple Reaction Monitoring (MRM).[1][4]
-
Quantification: Construct a calibration curve using standards prepared in blank plasma over the expected concentration range (e.g., 1-2000 ng/mL). Quantify unknown samples against this curve.
Bridging Pharmacokinetics and Pharmacodynamics
The ultimate goal of these studies is to establish a clear relationship between the concentration of Chromonar in the plasma and its coronary vasodilator effect. This PK/PD relationship is crucial for predicting a therapeutic dose and dosing regimen in humans.[18]
Figure 3: Logical framework for integrating PK and PD data for clinical translation.
By modeling the plasma concentration versus the percentage change in coronary blood flow, researchers can determine the target concentration required to achieve a desired level of vasodilation. This information, combined with the pharmacokinetic data on the drug's half-life and bioavailability, allows for the rational design of future clinical trials, including the selection of a safe and potentially efficacious starting dose.[18]
Conclusion and Future Directions
Chromonar hydrochloride represents a therapeutic agent with a well-defined, specific pharmacodynamic effect on the coronary vasculature but with pharmacokinetic properties that have limited its historical use. The methodologies outlined in this guide provide a comprehensive roadmap for the in vivo re-evaluation of this compound using modern analytical and physiological techniques. Rigorous characterization of its ADME profile and the establishment of a clear PK/PD relationship are essential first steps.
Future research should focus on two parallel paths:
-
Preclinical Evaluation: Executing the PK and PD studies described herein to generate a robust dataset that can inform a decision on further development.
-
Drug Modification and Formulation: Utilizing the specific pharmacodynamic and pharmacokinetic data generated to guide the chemical modification of the Chromonar scaffold or the development of advanced drug delivery systems (e.g., nanoformulations) to improve its oral bioavailability and extend its half-life.
A thorough understanding of the in vivo behavior of the parent compound is the indispensable foundation upon which successful next-generation therapies based on the Chromonar scaffold will be built.
References
-
NEOMED. (2018, December 14). Old Drug, New Treatment for Women's Heart Disease. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbocromen. Retrieved from [Link]
-
Saito, D. (1976). Effect of coronary vasodilators on cardiac dynamics of the normal dog and the dog with experimental coronary sclerosis. Japanese circulation journal, 40(4), 363–397. Retrieved from [Link]
-
Piessens, J., & De Geest, H. (1979). Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity. Catheterization and cardiovascular diagnosis, 5(2), 167–176. Retrieved from [Link]
-
Patsnap. (2024, June 14). What is Carbocromen Hydrochloride used for? Synapse. Retrieved from [Link]
-
AdisInsight. (n.d.). Carbocromen. Retrieved from [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). A short introduction to pharmacokinetics. Retrieved from [Link]
-
Dános, P., & Kenedi, I. (1970). [On the efficacy of carbocromen in the treatment of myocardial infarction (author's transl)]. Therapia Hungarica (English edition), 18(4), 167–171. Retrieved from [Link]
-
MSD Manuals. (n.d.). Overview of Pharmacodynamics. Retrieved from [Link]
-
Henry Ford Health Scholarly Commons. (2015, February 12). Cardiovascular Pharmacokinetics, Pharmacodynamics, and Pharmacogenomics for the Clinical Practitioner. Retrieved from [Link]
-
Sirbulescu, R., & Scholtholt, J. (1979). Antiarrhythmic properties of carbocromen. Effects on depressed activity of sinoatrial and atrioventricular node. Arzneimittel-Forschung, 29(3), 469–473. Retrieved from [Link]
-
CVPharmacology.com. (n.d.). Cardioinhibitory Drugs. Retrieved from [Link]
-
PubMed. (n.d.). In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Release Notes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 29). Pharmacodynamics. StatPearls. Retrieved from [Link]
-
PubMed. (n.d.). Molecular mechanism of action of nicorandil. Retrieved from [Link]
-
PubMed. (n.d.). Clinical pharmacokinetics of vasodilators. Part I. Retrieved from [Link]
-
PubMed Central. (2021, February 15). Estimation of the In Vivo Release of Amiodarone From the Pharmacokinetics of Its Active Metabolite and Correlation With Its In Vitro Release. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Volume of Distribution. StatPearls. Retrieved from [Link]
-
PubMed. (2024, April 20). Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles. Retrieved from [Link]
-
PubMed. (n.d.). Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. Retrieved from [Link]
-
YouTube. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. Ninja Nerd. Retrieved from [Link]
-
University of Washington. (n.d.). An Introduction to Pharmacokinetics. Retrieved from [https://faculty.washington.edu/dsh rivel/BIME533/BIME533_PK_Intro.pdf]([Link] rivel/BIME533/BIME533_PK_Intro.pdf)
-
National Center for Biotechnology Information. (2024, February 22). Calcium Channel Blockers. StatPearls. Retrieved from [Link]
-
PubMed. (1986, September 30). Mechanisms of action and differences in calcium channel blockers. Retrieved from [Link]
-
Charles River. (n.d.). Developing pharmaceuticals from basic research discoveries. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Concepts in Clinical Pharmacokinetics, 6th Edition - Sample Chapter 2. Retrieved from [Link]
-
Frontiers. (n.d.). Discovery and Development of Calcium Channel Blockers. Retrieved from [Link]
-
PubMed Central. (2009, June 12). The basics of preclinical drug development for neurodegenerative disease indications. Retrieved from [Link]
-
LITFL. (2021, August 23). Pharmacokinetics - Part One. Retrieved from [Link]
-
PubMed Central. (2012, September 3). Integrating preclinical data into early clinical development. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacology and mechanisms of action of calcium-channel blockers. Retrieved from [Link]
-
PubMed Central. (n.d.). Distribution Clearance: Significance and Underlying Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Parameters Calculation Graphical Abstract. Retrieved from [Link]
-
Pharmaron. (n.d.). Metabolism. Retrieved from [Link]
-
PubMed Central. (n.d.). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. Retrieved from [Link]
-
John Wiley & Sons, Inc. (n.d.). PRECLINICAL DEVELOPMENT HANDBOOK. Retrieved from [Link]
-
MDPI. (n.d.). Pharmacokinetics of Marine-Derived Drugs. Retrieved from [Link]
-
PubMed. (n.d.). In vivo and in vitro biotransformation of theobromine by phenobarbital- and 3-methylcholanthrene-inducible cytochrome P-450 monooxygenases in rat liver. Role of thiol compounds. Retrieved from [Link]
-
SlideShare. (n.d.). Pharmacokinetics. Retrieved from [Link]
-
Pharmaron. (n.d.). Regulatory in vivo PK Studies. Retrieved from [Link]
-
PubMed. (2020, September 11). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Retrieved from [Link]
-
YouTube. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. University of Louisville. Retrieved from [Link]
-
Richmond Pharmacology. (n.d.). Clinical Trial Publications. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Release Notes. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Retrieved from [Link]
Sources
- 1. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo vasodilatory action of atrial natriuretic peptides in canine coronary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increases in coronary intravascular pressure during maximal coronary vasodilatation in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action and differences in calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pharmaron.com [pharmaron.com]
- 10. europeanreview.org [europeanreview.org]
- 11. Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Volume of Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. partone.litfl.com [partone.litfl.com]
- 14. Effect of coronary vasodilators on cardiac dynamics of the normal dog and the dog with experimental coronary sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
